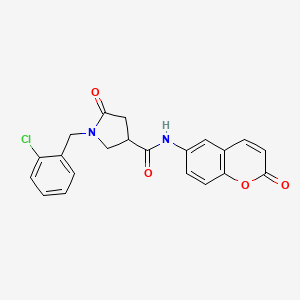![molecular formula C18H15N3O6S3 B11020015 2-methoxy-4-(methylsulfanyl)-N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}benzamide](/img/structure/B11020015.png)
2-methoxy-4-(methylsulfanyl)-N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methoxy-4-(methylsulfanyl)-N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}benzamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, materials science, and industrial chemistry. This compound features a benzamide core substituted with methoxy, methylsulfanyl, and a thiazole ring bearing a nitrophenylsulfonyl group, making it a molecule of interest for its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-4-(methylsulfanyl)-N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}benzamide typically involves multiple steps:
Formation of the Benzamide Core: The starting material, 2-methoxy-4-(methylsulfanyl)benzoic acid, can be synthesized from 4-methyl-3-nitrobenzenesulfonic acid and 2-methyl-5-nitrophenol. This involves nitration, sulfonation, and subsequent reduction steps.
Thiazole Ring Formation: The thiazole ring is introduced through a cyclization reaction involving appropriate thioamide and α-haloketone precursors.
Coupling Reaction: The final step involves coupling the benzamide core with the thiazole ring, typically using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and scalability. This could include the use of continuous flow reactors for better control of reaction conditions and the use of greener solvents and reagents to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group on the phenyl ring can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) with hydrogen gas.
Substitution: The methoxy group can undergo nucleophilic substitution reactions, particularly under basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Sodium hydride (NaH), potassium carbonate (K2CO3).
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in synthetic organic chemistry.
Biology
In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties. Studies could focus on its interaction with biological targets and its potential as a lead compound for drug development.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic effects. Its structural features suggest it could interact with various biological pathways, making it a candidate for drug discovery programs targeting diseases such as cancer or infectious diseases.
Industry
In industrial applications, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its unique chemical structure could impart desirable characteristics to these materials.
Mechanism of Action
The mechanism of action of 2-methoxy-4-(methylsulfanyl)-N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}benzamide would depend on its specific application. In a biological context, it could interact with enzymes or receptors, modulating their activity. For example, the nitrophenylsulfonyl group could act as a pharmacophore, binding to specific sites on proteins and altering their function. The thiazole ring might interact with nucleic acids or other biomolecules, influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
2-methoxy-4-(methylsulfanyl)benzoic acid: A precursor in the synthesis of the target compound.
4-nitrophenylsulfonyl chloride: Used in the synthesis of the nitrophenylsulfonyl group.
Thiazole derivatives: Compounds with similar thiazole rings, which may exhibit comparable biological activities.
Uniqueness
What sets 2-methoxy-4-(methylsulfanyl)-N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}benzamide apart is its combination of functional groups, which confer unique chemical and biological properties. The presence of both electron-donating (methoxy) and electron-withdrawing (nitrophenylsulfonyl) groups can influence its reactivity and interactions with biological targets, making it a versatile compound for various applications.
Properties
Molecular Formula |
C18H15N3O6S3 |
|---|---|
Molecular Weight |
465.5 g/mol |
IUPAC Name |
2-methoxy-4-methylsulfanyl-N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]benzamide |
InChI |
InChI=1S/C18H15N3O6S3/c1-27-15-9-12(28-2)5-8-14(15)17(22)20-18-19-10-16(29-18)30(25,26)13-6-3-11(4-7-13)21(23)24/h3-10H,1-2H3,(H,19,20,22) |
InChI Key |
YLMHTIBURZVLCS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)SC)C(=O)NC2=NC=C(S2)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{4-[4-(3-Chlorophenyl)piperazine-1-carbonyl]phenyl}acetamide](/img/structure/B11019940.png)
![Methyl 2-{[(3,5-dimethyl-1,2-oxazol-4-yl)acetyl]amino}-5-(3-fluorophenyl)-1,3-thiazole-4-carboxylate](/img/structure/B11019959.png)
![2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide](/img/structure/B11019965.png)
![ethyl 2-{[(5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate](/img/structure/B11019971.png)

![4-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]butanamide](/img/structure/B11019980.png)
![1-[3-(4-methyl-1H-indol-1-yl)propanoyl]piperidine-4-carboxamide](/img/structure/B11019982.png)

![3-(4-methoxybenzyl)-11-methyl-3,4-dihydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one](/img/structure/B11019997.png)
![Ethyl 4-{[2-methoxy-4-(methylsulfanyl)phenyl]carbonyl}piperazine-1-carboxylate](/img/structure/B11020005.png)

![N-{[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}glycine](/img/structure/B11020014.png)
![2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B11020020.png)
![4'-tert-butyl-1,2,3,4-tetrahydro-5H-spiro[benzo[c]pyrano[3,2-g]chromene-9,1'-cyclohexan]-5-one](/img/structure/B11020027.png)
